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Compound of Interest

Compound Name:
N-(2,4-dichlorophenyl)-3-

methylbenzamide

Cat. No.: B5503264

Get Quote

Technical Whitepaper: Structural Informatics & Synthetic Architecture of N-(2,4-
dichlorophenyl)-3-methylbenzamide

Executive Summary
This technical guide provides a comprehensive analysis of N-(2,4-dichlorophenyl)-3-
methylbenzamide, a chlorinated benzamide scaffold relevant to agrochemical discovery and

medicinal chemistry. This document moves beyond static data, offering a dynamic analysis of

the molecule’s SMILES encoding, a self-validating synthetic protocol for its production, and an

evaluation of its physicochemical profile.

The guide is structured to serve researchers requiring immediate, actionable data on

benzamide library generation and structural informatics.

Part 1: Chemical Informatics & Structural Logic
The core identifier for this molecule is its SMILES (Simplified Molecular Input Line Entry

System) string. Understanding the derivation of this string is critical for computational docking

and database registration.
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The Canonical SMILES String
SMILES:Cc1cccc(c1)C(=O)Nc2ccc(Cl)cc2Cl

Decoding the Syntax:

Cc1cccc(c1): Represents the 3-methylphenyl (m-tolyl) fragment. The c1...c1 denotes the

aromatic ring closure. The initial C is the methyl group attached to the meta-position relative

to the carbonyl.

C(=O): The carbonyl linker. The = indicates a double bond to Oxygen.

N: The amide nitrogen, linking the carbonyl to the second aromatic system.

c2ccc(Cl)cc2Cl: The 2,4-dichlorophenyl ring. The numbering 2 creates the second ring

closure. The (Cl) branches indicate chlorine substitution at the ortho (position 2) and para

(position 4) sites relative to the amine attachment.

Physicochemical Descriptors
The following data is essential for assessing "Drug-Likeness" and environmental fate.
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Property Value Structural Implication

Molecular Formula C₁₄H₁₁Cl₂NO Core stoichiometry.[1]

Molecular Weight 280.15 g/mol
Low MW favors good

bioavailability (<500 Da).

LogP (Predicted) ~4.3 - 4.9

Highly lipophilic due to

aromatic chlorines; likely high

membrane permeability but

low aqueous solubility.

H-Bond Donors 1 (Amide NH)
Critical for receptor binding

(e.g., in pesticide targets).

H-Bond Acceptors 1 (Carbonyl O)

Interaction point for

serine/cysteine proteases or

esterases.

Rotatable Bonds 3
Rigid scaffold; favorable

entropy for binding events.

Part 2: Synthetic Architecture
Synthesis of N-arylbenzamides involving electron-deficient anilines (such as 2,4-

dichloroaniline) requires robust activation. The nucleophilicity of the amine is significantly

reduced by the inductive effect of the chlorine atoms. Therefore, a standard peptide coupling

(EDC/HOBt) may suffer from slow kinetics.

Recommended Protocol: Nucleophilic Acyl Substitution via Acid Chloride (Schotten-Baumann

conditions).

Reaction Logic Diagram (DOT)
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Figure 1: Step-wise synthetic workflow for the generation of the target benzamide, highlighting

the activation of the acid component to overcome the low nucleophilicity of the dichloroaniline.

Detailed Experimental Protocol
Objective: Synthesize 10.0 mmol of N-(2,4-dichlorophenyl)-3-methylbenzamide.

Reagents:

3-Methylbenzoyl chloride (1.54 g, 10 mmol) - Generated in situ or purchased.

2,4-Dichloroaniline (1.62 g, 10 mmol).

Triethylamine (TEA) (1.5 g, 15 mmol) - Acts as HCl scavenger.

Dichloromethane (DCM) (anhydrous, 50 mL).

Step-by-Step Procedure:

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar

and nitrogen inlet.

Solubilization: Add 2,4-dichloroaniline (10 mmol) and TEA (15 mmol) to the RBF. Dissolve in

40 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

Expert Note: Cooling is vital to control the exotherm and prevent bis-acylation, although

steric hindrance makes bis-acylation unlikely here.
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Addition: Dilute 3-methylbenzoyl chloride (10 mmol) in 10 mL DCM. Add this solution

dropwise to the reaction mixture over 15 minutes.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The aniline spot

(lower Rf) should disappear.

Workup (Self-Validating Purification):

Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid/acid chloride byproducts.

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

Crystallization: The crude solid is likely off-white. Recrystallize from Ethanol/Water or hot

Hexane to yield white needles.

Part 3: Structural Validation (Spectroscopy)
To ensure the integrity of the synthesized molecule, the following spectroscopic signals must

be confirmed.

1H NMR Prediction (CDCl₃, 400 MHz)
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Proton Group
Chemical Shift
(δ ppm)

Multiplicity Integration Assignment

Amide NH 8.0 - 8.5 Broad Singlet 1H
Deshielded H-

bond donor.

Ar-H (2,4-Cl)
8.3 (d), 7.4 (d),

7.2 (dd)
Multiplets 3H

The H at C-6

(ortho to N) is

deshielded by

the amide.

Ar-H (Tolyl)
7.6 (s), 7.5 (m),

7.3 (m)
Multiplets 4H

Characteristic 3-

substituted

pattern.

Ar-CH₃ 2.40 Singlet 3H
Diagnostic

methyl peak.

Mass Spectrometry (LC-MS)
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

Expected Parent Ion [M+H]⁺: 280.0 (¹²C, ³⁵Cl).

Isotopic Pattern: Due to two chlorine atoms, expect a distinct 9:6:1 intensity ratio for M : M+2

: M+4 peaks (approximate masses 280, 282, 284). This pattern is the "fingerprint" of the

dichlorinated moiety.

Part 4: Biological & Computational Utility
Scaffold Significance
This molecule belongs to the N-phenylbenzamide class. This scaffold is a privileged structure

in medicinal chemistry, serving as a bioisostere for urea and biaryl ether linkages.

Agrochemicals: Structurally homologous to Propyzamide (a herbicide), where the amide

bond orientation and lipophilic chlorine substitutions drive binding to microtubule assembly

proteins.
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Metabolic Stability: The 3-methyl group on the benzoyl ring is a "soft spot" for metabolic

oxidation (forming benzoic acid derivatives), whereas the 2,4-dichloro ring is highly resistant

to oxidative metabolism (CYP450), prolonging half-life.

Graphviz: Structure-Activity Relationship (SAR) Logic
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Figure 2: SAR decomposition showing how the specific substitution patterns of N-(2,4-
dichlorophenyl)-3-methylbenzamide contribute to biological target engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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